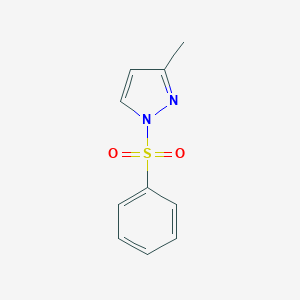![molecular formula C8H13NO5 B511871 [2-(4-Morpholinyl)-2-oxoethoxy]acetic acid CAS No. 768290-28-4](/img/structure/B511871.png)
[2-(4-Morpholinyl)-2-oxoethoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymer Science Applications
Rare Earth Metal-Mediated Polymerization
The utility of morpholine derivatives, including "[2-(4-Morpholinyl)-2-oxoethoxy]acetic acid," in polymer science is highlighted by their role in precision polymerization processes mediated by rare earth metals. These processes are crucial for synthesizing materials with specific properties. The review by Soller, Salzinger, and Rieger (2016) provides insights into the group transfer polymerization (GTP) of polar monomers facilitated by rare earth metal complexes, emphasizing the synthesis of new materials from polar monomers, including those containing morpholine groups (Soller, Salzinger, & Rieger, 2016).
Biomedical Research
Antisense Oligonucleotides
Morpholino oligos, including structures similar to "[2-(4-Morpholinyl)-2-oxoethoxy]acetic acid," serve as potent tools in gene function inhibition, showcasing their relevance in biomedical research. Heasman's review (2002) surveys the use of morpholino oligos across various model organisms, underlining their efficiency in studying maternal and zygotic gene functions. This signifies the broad application of morpholine derivatives in genetic studies and drug development (Heasman, 2002).
Environmental Applications
Photocatalytic Degradation of Pollutants
The review by Pichat (1997) discusses the photocatalytic degradation of pollutants, including morpholine, underlining the process's effectiveness in mineralizing various aromatic and alicyclic pollutants. This study elucidates the intricate pathways involved in photocatalytic degradations, demonstrating the potential environmental applications of "[2-(4-Morpholinyl)-2-oxoethoxy]acetic acid" and related compounds in water treatment and pollution reduction (Pichat, 1997).
Redox Mediators in Organic Pollutant Treatment
Husain and Husain (2007) explore the role of enzymes and redox mediators in degrading recalcitrant organic pollutants, potentially including morpholine derivatives. This review highlights the efficiency of redox mediators in enhancing the degradation of tough compounds, suggesting the applicability of "[2-(4-Morpholinyl)-2-oxoethoxy]acetic acid" in environmental remediation through advanced enzymatic treatment processes (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRIGGREXSBJPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B511791.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B511795.png)
![2-methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B511798.png)
![2-[4-(Oxolan-2-ylmethyl)-5-(2-thienyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B511802.png)


![2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B511822.png)
![2-[[5-(2-Chlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B511827.png)
![2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B511845.png)
![1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B511860.png)

![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B511863.png)
![4-Oxo-4-[(4-phenylbutan-2-yl)amino]butanoic acid](/img/structure/B511872.png)
![{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B511882.png)